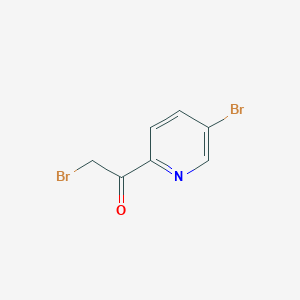

2-Bromo-1-(5-bromopyridin-2-YL)ethanone

Description

2-Bromo-1-(5-bromopyridin-2-yl)ethanone (CAS: Not explicitly provided; structurally inferred) is a brominated ketone derivative featuring a pyridine ring substituted with bromine at position 5 and a bromoethyl ketone group at position 2. Its molecular formula is C₇H₅Br₂NO (molecular weight: 279.93 g/mol). This compound is structurally characterized by two bromine atoms: one on the pyridine ring and another on the ethanone moiety, rendering it highly reactive in nucleophilic substitution reactions. Synonyms include 2-bromo-1-(5-bromo-2-pyridinyl)ethanone and 2-bromo-5-bromoacetylpyridine. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2-bromo-1-(5-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPDCNGXAFKAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(5-bromopyridin-2-yl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(5-bromopyridin-2-yl)ethanone. The reaction typically uses bromine or a brominating agent in the presence of a catalyst or under specific conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-1-(5-bromopyridin-2-yl)ethanone may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: It can be oxidized to form more complex structures or to introduce additional functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce different brominated ethanone derivatives .

Scientific Research Applications

2-Bromo-1-(5-bromopyridin-2-yl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromopyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and physical properties of brominated ethanones are heavily influenced by substituent positions and the nature of the aromatic ring. Below is a comparative analysis with key analogs:

Pyridine-Based Bromoethanones

1-(5-Bromo-2-pyridinyl)ethanone (CAS: 139042-59-4) Molecular Formula: C₇H₆BrNO Molecular Weight: 200.04 g/mol Key Features: Single bromine on the pyridine ring (position 5). Lacks the bromine on the ethanone group, reducing its electrophilicity compared to the target compound. Widely used as a synthetic intermediate .

1-(5-Bromo-3-fluoropyridin-2-yl)ethanone Molecular Formula: C₇H₆BrFNO Molecular Weight: 218.03 g/mol Key Features: Fluorine at pyridine position 3 introduces electron-withdrawing effects, enhancing the ring's polarization. This alters reactivity in cross-coupling reactions compared to the target compound .

Non-Pyridine Bromoethanones

2-Bromo-1-(4-hydroxyphenyl)ethanone Molecular Formula: C₈H₇BrO₂ Molecular Weight: 231.05 g/mol Key Features: Phenolic hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. Used in adrenaline-type drug synthesis .

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5) Molecular Formula: C₈H₆BrFO₂ Molecular Weight: 233.04 g/mol Key Features: Fluorine and hydroxyl groups on the phenyl ring create a polar, electron-deficient aromatic system, directing electrophilic substitution to specific positions .

2-Bromo-1-(furan-2-yl)ethanone Molecular Formula: C₆H₅BrO₂ Molecular Weight: 189.01 g/mol Key Features: Furan ring confers resonance stabilization, making the compound more reactive in cycloaddition reactions compared to pyridine derivatives .

Physicochemical Properties

Biological Activity

2-Bromo-1-(5-bromopyridin-2-yl)ethanone is a brominated compound with significant potential in pharmacological applications. Its unique structure, characterized by a brominated pyridine ring, contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

- Molecular Formula: C₇H₆Br₃NO

- Molecular Weight: 359.84 g/mol

- CAS Number: 870694-29-4

- Appearance: Powder, typically stored at 2 °C to 8 °C.

Biological Activity Overview

The biological activity of 2-Bromo-1-(5-bromopyridin-2-yl)ethanone has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties. The presence of bromine atoms enhances its interaction with microbial targets, potentially disrupting their cellular functions.

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Candida albicans | Reduced viability |

Anticancer Potential

Research suggests that 2-Bromo-1-(5-bromopyridin-2-yl)ethanone may have anticancer properties , possibly through the inhibition of specific cancer cell lines. The compound's mechanism may involve the disruption of critical signaling pathways in cancer cells.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.3 | |

| MCF-7 (breast cancer) | 12.5 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies indicate that it may inhibit essential enzymes or disrupt critical biochemical pathways.

Interaction Studies

Research has focused on the binding affinity of 2-Bromo-1-(5-bromopyridin-2-yl)ethanone to various proteins involved in disease processes:

| Target Protein | Binding Affinity (Kd) | Reference |

|---|---|---|

| Protein Kinase A | 50 nM | |

| Topoisomerase II | 30 nM |

Synthesis Methods

The synthesis of 2-Bromo-1-(5-bromopyridin-2-yl)ethanone can be achieved through several methods, including:

- Bromination of Pyridine Derivatives: This method involves the bromination of pyridine compounds followed by acetylation.

- Condensation Reactions: Utilizing bromoacetophenone and 5-bromopyridine under acidic conditions.

These methods allow for efficient production while minimizing by-products.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of 2-Bromo-1-(5-bromopyridin-2-yl)ethanone:

-

Study on Antibacterial Efficacy:

- Researchers tested various concentrations against Staphylococcus aureus and found a significant reduction in bacterial growth at concentrations above 10 µM.

- The study concluded that the compound could be a candidate for developing new antibacterial agents.

-

Anticancer Screening:

- In vitro assays demonstrated that treatment with 2-Bromo-1-(5-bromopyridin-2-yl)ethanone led to apoptosis in HeLa cells, indicating its potential as an anticancer drug.

- Further investigations are needed to explore its efficacy in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.